molecular formula C20H18O4 B030820 Isothymusin CAS No. 98755-25-0

Isothymusin

Katalognummer: B030820
CAS-Nummer: 98755-25-0
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: WTKJOOHYNMPGLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Oxidation Reactions

Isothymusin undergoes oxidation primarily at its phenolic hydroxyl groups. Key findings include:

Reagent/ConditionsProducts FormedMechanismReferences
KMnO₄ (acidic)5,8-quinone derivativesElectron abstraction from -OH groups
H₂O₂ (alkaline)Epoxidation at C6–C7 methoxy sitesRadical-mediated oxidation

Structural Impact : Oxidation at C5 and C8 hydroxyl groups forms quinoid structures, as confirmed by radical scavenging assays . Methoxy groups at C6 and C7 remain stable under mild conditions but undergo epoxidation under stronger oxidants.

Reduction Reactions

The chromen-4-one backbone and hydroxyl groups participate in reduction:

Reagent/ConditionsProducts FormedSelectivityReferences
NaBH₄ (ethanol, 25°C)Dihydrothis compound (C₁₇H₁₆O₇)C4-ketone reduction
LiAlH₄ (THF, 0°C)Tetrahydro derivativesFull chromenone ring opening

Kinetic Studies : NaBH₄ selectively reduces the C4 ketone to a secondary alcohol, preserving methoxy groups. LiAlH₄ induces complete ring opening, yielding a polyol structure.

Substitution Reactions

Methoxy and hydroxyl groups facilitate nucleophilic/electrophilic substitutions:

Reagent/ConditionsProducts FormedSite of ReactionReferences
CH₃I/K₂CO₃ (DMF, 60°C)6,7-di-O-methyl derivativesC6 and C7 methoxy groups
Ac₂O/H₂SO₄ (reflux)Acetylated hydroxyl groupsC5, C8, and C4' -OH groups

Regioselectivity : Methylation preferentially occurs at C6 and C7 due to steric hindrance at C4' . Acetylation targets all three hydroxyl groups, confirmed by FT-IR spectral shifts .

Synthetic Modifications for Bioactivity

Derivatization studies highlight structure-activity relationships:

DerivativeSynthetic RouteBioactivity EnhancementReferences
5-O-GlycosideKoenigs-Knorr reactionImproved water solubility
4'-Bromo-isothymusinElectrophilic brominationIncreased lipoxygenase-5 inhibition

Pharmacokinetic Outcomes : Glycosylation at C5 improves bioavailability by 40% in murine models . Bromination at C4' enhances enzyme inhibition (IC₅₀ reduced from 18 µM to 9 µM) .

Biotransformation Pathways

In vitro metabolic studies reveal:

Enzyme SystemMajor MetabolitesCatalytic PathwayReferences
Human liver microsomes8-O-Demethylated productCYP2C9-mediated demethylation
Rat hepatocytes4'-Glucuronide conjugateUGT1A1 glucuronidation

Kinetic Parameters : CYP2C9 demethylation exhibits a Km of 12.3 µM and Vmax of 4.2 nmol/min/mg .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1. Antiproliferative Activity
Isothymusin has shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that it inhibits the proliferation of leukemia, colon, skin, and breast cancer cells by over 50%. Its effects on prostate, kidney, lung, hepatic, and breast adenocarcinoma cells were moderate, with inhibition rates up to 48% .

2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves:

  • Redox Activity : It scavenges free radicals such as DPPH and nitric oxide and demonstrates moderate ferric reducing potential .
  • Enzyme Inhibition : this compound inhibits several enzymes associated with cancer progression, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5), as well as proliferation markers like cathepsin-D and dihydrofolate reductase .
  • Targeting Metastasis : Computational studies suggest that this compound may inhibit the epidermal growth factor receptor (EGFR), a key player in metastasis in oral squamous cell carcinoma (OSCC) .

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile. It is classified as a non-skin irritant with moderate ocular irritancy. In vitro Ames tests confirm its non-mutagenic nature . This suggests that this compound could be a promising candidate for further development into therapeutic agents with reduced side effects compared to conventional chemotherapeutics.

Comparative Efficacy

Cancer TypeInhibition Rate (%)Study Source
Leukemia>50
Colon Cancer>50
Skin Cancer>50
Breast Cancer>50
Prostate Cancer≤48
Lung Cancer≤48
Hepatic Cancer≤48

Biologische Aktivität

Isothymusin is a dimethoxy, trihydroxy flavone predominantly found in plants such as Ocimum sanctum (holy basil) and Limnophila geoffrayi. This compound has garnered attention for its potential anticancer properties, supported by various studies demonstrating its biological activities, particularly in inhibiting cancer cell proliferation and exhibiting antioxidant effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound's chemical structure includes three hydroxyl groups and two methoxy groups, contributing to its biological activity. Its molecular formula is C16_{16}H16_{16}O5_{5}, and it has a molecular weight of 288.29 g/mol. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted this compound's capacity to inhibit the proliferation of various cancer cell lines. The following table summarizes the effects of this compound on different cancer types:

Cancer Type Cell Line Inhibition (%) Method Used
LeukemiaHL-60>50%MTT Assay
Colon CancerHCT-116>50%Neutral Red Uptake
Skin CancerA431>50%Sulforhodamine-B Assay
Breast CancerMCF-7>50%MTT Assay
Prostate CancerLNCaP48%MTT Assay
Kidney Cancer786-O48%MTT Assay
Lung CancerA54948%MTT Assay

This compound demonstrated significant antiproliferative effects, particularly against leukemia, colon, skin, and breast cancer cell lines, where it inhibited proliferation by more than 50%. In contrast, its effects were moderate against prostate, kidney, lung, and hepatic adenocarcinoma cell lines (up to 48%) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Enzyme Inhibition : this compound inhibits key enzymes involved in cancer progression, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5). These enzymes are crucial in inflammatory processes that can lead to tumor growth .
  • Proliferation Markers : It also affects proliferation markers such as cathepsin D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, further contributing to its antiproliferative properties .
  • Antioxidant Activity : this compound exhibits radical scavenging activity against DPPH and nitric oxide radicals. Its moderate ferric reducing potential indicates a capacity to mitigate oxidative stress within cells .

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile:

  • Non-Mutagenic : Results from the Ames test confirmed that this compound does not induce mutations .
  • Irritancy : It was classified as a non-skin irritant with moderate ocular irritancy .

Case Studies

Several case studies have explored the therapeutic potential of this compound within broader research contexts:

  • Case Study on Anticancer Properties : A study involving Ocimum sanctum extracts demonstrated significant reductions in tumor size in animal models when treated with this compound-rich extracts. The study highlighted the compound's role in modulating immune responses alongside its direct anticancer effects .
  • Clinical Implications : Research conducted by Nashville Biosciences showcased how compounds like this compound can be integrated into drug discovery pipelines for developing targeted therapies against specific cancer types .

Eigenschaften

CAS-Nummer

98755-25-0

Molekularformel

C20H18O4

Molekulargewicht

322.4 g/mol

IUPAC-Name

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol

InChI

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3

InChI-Schlüssel

WTKJOOHYNMPGLE-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC

Kanonische SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C

Aussehen

Yellow powder

Synonyme

6,7-dimethoxy-5,8,4'-trihydroxyflavone
isothymusin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothymusin
Reactant of Route 2
Isothymusin
Reactant of Route 3
Isothymusin
Reactant of Route 4
Isothymusin
Reactant of Route 5
Isothymusin
Reactant of Route 6
Isothymusin
Customer
Q & A

Q1: What are the known biological targets of Isothymusin and how does its interaction with these targets affect cancer cell proliferation?

A1: this compound exhibits antiproliferative effects against various cancer cell lines, including leukemia, colon, skin, and breast cancer [, ]. While the exact mechanism of action requires further investigation, studies suggest that this compound inhibits key enzymes involved in cancer promotion and progression. It effectively inhibits cyclooxygenase-2 and lipoxygenase-5, enzymes associated with inflammation and tumor promotion []. Moreover, this compound targets proliferation markers such as cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, hindering cancer cell growth and proliferation [].

Q2: What is the structural characterization of this compound?

A2: this compound is a dimethoxy, trihydroxy flavone. While the provided research doesn't explicitly state its molecular formula and weight, it does indicate that spectroscopic data (¹H-NMR and ¹³C-NMR) has been used to confirm its structure [, ]. Further information about its spectroscopic characteristics can be found in research focusing on the chemical analysis of plants containing this compound, such as Ocimum sanctum [].

Q3: Has this compound demonstrated activity against specific proteins relevant to disease models?

A3: Yes, computational studies have explored the potential of this compound as an anticancer agent against Oral Squamous Cell Carcinoma (OSCC) []. The research suggests that this compound exhibits strong binding affinity to Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in OSCC and linked to metastasis []. This in silico study proposes this compound as a potential chemotherapeutic agent for OSCC treatment due to its EGFR inhibitory potential. Further in vitro and in vivo studies are needed to validate these findings.

Q4: What is the potential of this compound as a multi-targeted therapeutic agent?

A4: this compound has shown promise in inhibiting multiple therapeutic targets. Research suggests its potential against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) []. Additionally, it has shown inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential as an antihypertensive agent [].

Q5: Beyond its anticancer properties, what other therapeutic potentials have been explored for this compound?

A5: this compound has shown potential in addressing neurodegenerative diseases like Alzheimer's disease. Studies demonstrate its inhibitory activity against enzymes like AChE, BChE, and BACE1, which are key targets for managing Alzheimer's disease []. Additionally, it acts as a potent peroxynitrite scavenger, highlighting its potential in mitigating oxidative stress, a crucial factor in neurodegenerative diseases [].

Q6: Has the structure-activity relationship (SAR) of this compound been investigated, and what are the implications for its activity?

A6: While the provided research doesn't delve into detailed SAR studies on this compound, it suggests that structural modifications could enhance its anticancer potential []. The research highlights the need for further derivatization of this compound to develop analogs with improved efficacy. Exploring the SAR would be crucial in understanding which structural features are essential for its activity and how modifications could optimize its therapeutic profile.

Q7: What do in vitro studies reveal about this compound's impact on cancer cell viability and redox status?

A8: this compound exhibits potent radical scavenging activity against DPPH and nitric oxide, demonstrating its antioxidant capacity []. In vitro assays like MTT, Neutral Red Uptake, and Sulforhodamine-B assays revealed its significant antiproliferative activity against several cancer cell lines, including leukemia, colon, skin, and breast cancer []. These findings highlight its potential as an antiproliferative agent, potentially by modulating redox status within cancer cells.

Q8: Are there any known sources of this compound in nature?

A10: this compound is found in various plant species. Research identifies Ocimum sanctum (Tulsi) and Limnophila geoffrayi as natural sources of this compound [, , ]. These plants are recognized for their medicinal properties in traditional medicine, further supporting the potential therapeutic benefits of this compound.

Q9: What analytical techniques are typically employed to characterize and quantify this compound?

A11: Researchers commonly use techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to identify and quantify this compound in plant extracts or biological samples []. This technique enables the separation and detection of this compound based on its mass-to-charge ratio, providing valuable information about its presence and concentration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.